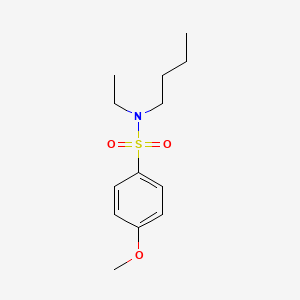
methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.16270821 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of various piperidine derivatives have been a subject of interest due to their potential therapeutic applications. For instance, a study conducted by Colapret et al. (1989) introduced a new class of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, derivatives related to fentanyl and carfentanil. These compounds demonstrated extremely potent narcotic agonist properties, aiming to identify short-acting analgesic agents for possible use in surgical settings. Many of these derivatives exhibited not only analgesic activity but also anesthetic properties, contributing to the understanding of structure-activity relationships within this compound family (Colapret, Diamantidis, Spencer, Spaulding, & Rudo, 1989).
Antifungal Activities
Piperidine derivatives have also been evaluated for their antifungal properties. A notable example is the study on antifungal amides from Piper arboreum and Piper tuberculatum by Silva et al. (2002), which isolated several amides bearing isobutyl, pyrrolidine, dihydropyridone, and piperidine moieties. These compounds demonstrated significant antifungal activity against Cladosporium sphaerospermum and C. cladosporioides, highlighting the potential of piperidine derivatives in antifungal drug development (Silva, Navickiene, Kato, Bolzani, Meda, Young, & Furlan, 2002).
Neuroprotection and NMDA Antagonism
The neuroprotective effects of piperidine derivatives have been explored in several studies. Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent N-methyl-D-aspartate (NMDA) antagonist with potential as a neuroprotective agent. This compound showed promise due to its potent protective effects against glutamate toxicity in cultured hippocampal neurons and its reduced affinity for alpha 1 adrenergic receptors, suggesting a safer profile for clinical or biological applications (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Anticancer Activities
The anticancer potential of piperidine derivatives has also been investigated. Basu Baul et al. (2009) synthesized and characterized amino acetate functionalized Schiff base organotin(IV) complexes, which showed significant cytotoxicity against various human tumor cell lines. These findings underscore the potential of piperidine-based compounds in the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Propriétés
IUPAC Name |
methyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-17(20)14-9-11-18(12-10-14)16(19)8-5-13-22-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLDIXUUXEXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![(5Z)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B4623438.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)
![N-(2-chlorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B4623465.png)
![6-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4623479.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4623488.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide](/img/structure/B4623496.png)
